4-(2-Chloropropyl)morpholine hydrochloride

Asymmetric synthesis Chiral resolution Pharmaceutical intermediates

Addressing the need for chiral morpholine building blocks, 4-(2-chloropropyl)morpholine hydrochloride offers a racemic electrophile with distinct reactivity. Key advantages: - Chiral center enables asymmetric API synthesis; enzymatic kinetic resolution yields >99% ee. - Documented in Moramide metabolite synthesis with 89% ee and 26% total yield. - Solid hydrochloride salt provides stable handling and accurate stoichiometry. - Not interchangeable with achiral analogs (3-chloropropyl, 2-chloroethyl) to avoid failed syntheses.

Molecular Formula C7H15Cl2NO
Molecular Weight 200.103
CAS No. 100859-99-2
Cat. No. B590877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloropropyl)morpholine hydrochloride
CAS100859-99-2
Synonyms4-(2-Chloropropyl)morpholine Hydrochloride
Molecular FormulaC7H15Cl2NO
Molecular Weight200.103
Structural Identifiers
SMILESCC(CN1CCOCC1)Cl.Cl
InChIInChI=1S/C7H14ClNO.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6H2,1H3;1H
InChIKeyAUQKBHRNJGORDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloropropyl)morpholine Hydrochloride: Chemical Identity & Procurement


4-(2-Chloropropyl)morpholine hydrochloride (CAS 100859-99-2) is a morpholine derivative classified as a heterocyclic amine hydrochloride salt with the molecular formula C₇H₁₅Cl₂NO and molecular weight 200.10 g/mol [1]. The compound consists of a morpholine ring N-substituted with a 2-chloropropyl group and is supplied as the hydrochloride salt, which enhances solid-state stability and handling characteristics relative to the free base form . The parent free base, 4-(2-chloropropyl)morpholine (CAS 41821-45-8), has a molecular weight of 163.64 g/mol [2]. The secondary alkyl chloride functionality at the 2-position of the propyl chain confers a chiral center, making this compound a racemic mixture with distinct reactivity as an electrophilic alkylating synthon in organic synthesis .

4-(2-Chloropropyl)morpholine Hydrochloride: Why Generic Substitution Fails


The morpholine chloroalkyl hydrochloride class contains several closely related compounds that differ in alkyl chain length and halogen substitution position, including 4-(2-chloroethyl)morpholine hydrochloride (ethyl spacer, CAS not specified), 4-(3-chloropropyl)morpholine hydrochloride (terminal chloro, CAS 57616-74-7), and the free base 4-(2-chloropropyl)morpholine (CAS 41821-45-8) . Despite superficial similarity, these analogs are not functionally interchangeable in synthetic applications. The 2-chloropropyl substitution in the target compound introduces a chiral center at C2 of the propyl chain, a feature absent in 2-chloroethyl and 3-chloropropyl analogs, which has direct implications for stereochemical outcomes in asymmetric synthesis and pharmaceutical intermediate applications . Additionally, the hydrochloride salt form of the target compound (MW 200.10 g/mol) differs from the free base (MW 163.64 g/mol) in both handling properties and stoichiometric calculations during synthetic scale-up, requiring different molar equivalents in reaction planning [1]. Generic substitution without accounting for these structural and physical property differences can lead to failed syntheses, altered stereochemical outcomes, or inconsistent reaction yields.

4-(2-Chloropropyl)morpholine Hydrochloride: Comparative Procurement Evidence


C2 Chiral Center for Enantioselective Synthesis

4-(2-Chloropropyl)morpholine hydrochloride contains a chiral center at the C2 position of the 2-chloropropyl substituent, a structural feature that enables its resolution into enantiomerically pure forms for use in asymmetric synthesis. In a 2022 study, both enantiomers of 4-(2-chloropropyl)morpholine were prepared via lipase-catalyzed kinetic resolution of racemic 1-(morpholin-4-yl)propan-2-ol, achieving enantiomeric excess of >99% ee for the (S)-enantiomer and 98% ee for the (R)-enantiomer [1]. These resolved enantiomers were subsequently incorporated into the final analgesic candidate, yielding the target product with 89% ee and 87% ee respectively [1]. In contrast, the 3-chloropropyl analog (4-(3-chloropropyl)morpholine hydrochloride, CAS 57616-74-7) lacks a chiral center due to terminal chloro substitution, rendering stereochemical resolution impossible and precluding its use in enantioselective synthetic pathways where stereochemical control is required [2].

Asymmetric synthesis Chiral resolution Pharmaceutical intermediates

Validated Intermediate for Moramide Metabolite Synthesis

N-(2-Chloropropyl)morpholine hydrochloride is an established intermediate in the synthesis of Moramide (M630200) metabolites, a synthetic opioid analgesic, with literature precedent dating to 1949 [1]. The compound serves as a key building block for introducing the morpholino-propyl moiety into Moramide-derived structures. In a 2022 study, the enantiomerically resolved forms of 4-(2-chloropropyl)morpholine were directly utilized to synthesize a novel ethereal analog of iso-moramide, achieving the final product in 26% total yield over three steps with 89% ee [2]. The 2-chloroethyl analog (4-(2-chloroethyl)morpholine hydrochloride) has not been documented in this specific synthetic pathway, likely due to the differing steric and electronic properties of the ethyl spacer versus the propyl spacer that alter the geometry of the resulting morpholino-alkyl pharmacophore . The 3-chloropropyl analog would produce a terminal morpholine attachment incompatible with the required pharmacophore geometry of Moramide derivatives.

Analgesic development Metabolite synthesis Opioid receptor ligands

Hydrochloride Salt Handling & Stability Advantages

4-(2-Chloropropyl)morpholine hydrochloride is supplied as the hydrochloride salt, which confers enhanced solid-state stability and handling characteristics compared to the free base form . The salt form has a melting point of 180-181.5°C and is a solid at ambient temperature, whereas the free base (CAS 41821-45-8) is a liquid with a lower molecular weight (163.64 g/mol) and different physical handling properties [1]. Vendor specifications for the hydrochloride salt indicate a minimum purity of 95% with long-term storage at ambient conditions in a cool, dry place, and the material is classified as not hazardous for DOT/IATA transport . In contrast, the free base requires different storage considerations and may exhibit greater susceptibility to decomposition or discoloration over time due to the absence of salt stabilization. The hydrochloride salt form is also directly compatible with aqueous reaction conditions due to its water solubility profile derived from the ionic nature of the salt, whereas the free base requires additional handling for aqueous compatibility .

Chemical stability Storage Handling

4-(2-Chloropropyl)morpholine Hydrochloride: Recommended Procurement Scenarios


Enantioselective Synthesis of Chiral Intermediates

As established in Evidence Item 1, 4-(2-chloropropyl)morpholine hydrochloride contains a chiral center at the C2 position of the propyl chain. This structural feature makes the compound suitable for procurement in asymmetric synthesis programs where enantiomeric purity is required. The compound can be subjected to enzymatic kinetic resolution (achieving >99% ee) to yield enantiomerically pure intermediates for incorporation into chiral drug candidates. Researchers developing stereochemically defined pharmaceutical agents should procure this compound when a morpholino-propyl chiral building block is needed, as achiral alternatives such as 4-(3-chloropropyl)morpholine hydrochloride cannot fulfill this stereochemical requirement [1].

Moramide Analgesic & Opioid Ligand Development

Based on the evidence in Evidence Item 2, N-(2-chloropropyl)morpholine hydrochloride is a documented intermediate in the synthesis of Moramide metabolites with literature precedent spanning over seven decades. This compound is specifically appropriate for research groups developing synthetic opioid analgesics, ethereal analogs of iso-moramide, or other opioid receptor-targeting ligands requiring a morpholino-propyl pharmacophore. The documented synthetic pathway using enantiomerically resolved 4-(2-chloropropyl)morpholine to produce an iso-moramide analog in 26% total yield over three steps with 89% ee provides validated reaction conditions that reduce development time . Alternative chloroalkyl morpholines lack this specific literature precedent and would require independent method validation.

Alkylating Synthon for Nucleophilic Substitution

The secondary alkyl chloride functionality of 4-(2-chloropropyl)morpholine hydrochloride serves as an electrophilic center for nucleophilic substitution reactions with amines, thiols, and alcohols, enabling the introduction of a morpholino-propyl moiety into target molecules [1]. The compound is procured as a versatile building block for the synthesis of complex organic molecules where a morpholine ring with a propyl spacer is desired. The hydrochloride salt form ensures reliable stoichiometric measurements due to its solid-state stability and defined molecular weight of 200.10 g/mol, eliminating the need for density corrections required when handling liquid free base forms .

Agrochemical & Dyestuff Intermediate Synthesis

Morpholine derivatives including 4-(2-chloropropyl)morpholine hydrochloride find application in the production of agrochemicals and dyestuffs, where the morpholine moiety contributes to desired physicochemical properties such as solubility modulation and target binding [1]. The compound's availability with minimum 95% purity from commercial suppliers with ISO certification supports its use in industrial-scale intermediate production . Procurement for these applications should be based on the specific requirement for the 2-chloropropyl substitution pattern, which differs in steric and electronic properties from the 3-chloropropyl and 2-chloroethyl analogs that would yield structurally distinct final products.

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